molecular formula C10H12BrN B13965786 3-bromo-5,6,7,8-tetrahydronaphthalen-2-amine CAS No. 99359-29-2

3-bromo-5,6,7,8-tetrahydronaphthalen-2-amine

Katalognummer: B13965786
CAS-Nummer: 99359-29-2
Molekulargewicht: 226.11 g/mol
InChI-Schlüssel: YNUSATBZZCEVTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5,6,7,8-tetrahydronaphthalen-2-amine is an organic compound with the molecular formula C14H20BrN. It is a derivative of naphthalene, where the amine group is attached to the second carbon of the naphthalene ring, and the bromine atom is attached to the third carbon.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5,6,7,8-tetrahydronaphthalen-2-amine typically involves the bromination of 5,6,7,8-tetrahydronaphthalen-2-amine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-bromination .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5,6,7,8-tetrahydronaphthalen-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Bromo-5,6,7,8-tetrahydronaphthalen-2-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-bromo-5,6,7,8-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, influencing their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Bromo-5,6,7,8-tetrahydronaphthalen-2-amine is unique due to the presence of the bromine atom, which can significantly alter its reactivity and binding properties compared to its non-brominated counterparts. This makes it a valuable compound for specific synthetic and research applications .

Eigenschaften

CAS-Nummer

99359-29-2

Molekularformel

C10H12BrN

Molekulargewicht

226.11 g/mol

IUPAC-Name

3-bromo-5,6,7,8-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C10H12BrN/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h5-6H,1-4,12H2

InChI-Schlüssel

YNUSATBZZCEVTB-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=CC(=C(C=C2C1)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.